Pimozide

Catalog No.
S539699
CAS No.
2062-78-4
M.F
C28H29F2N3O
M. Wt
461.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pimozide

CAS Number

2062-78-4

Product Name

Pimozide

IUPAC Name

3-[1-[4,4-bis(4-fluorophenyl)butyl]piperidin-4-yl]-1H-benzimidazol-2-one

Molecular Formula

C28H29F2N3O

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C28H29F2N3O/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-32-18-15-24(16-19-32)33-27-6-2-1-5-26(27)31-28(33)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34)

InChI Key

YVUQSNJEYSNKRX-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Solubility

1.73e-03 g/L

Synonyms

Antalon, Orap, Orap forte, Pimozide, R-6238, R6238

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Description

The exact mass of the compound Pimozide is 461.22787 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 mg/l (at 25 °c)1.73e-03 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757854. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles. It belongs to the ontological category of heteroarylpiperidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Tourette Syndrome

Studies have investigated the potential of pimozide to manage symptoms of Tourette Syndrome, a neurological disorder characterized by involuntary tics. Pimozide's dopamine antagonism may help reduce the frequency and severity of tics []. However, its use is limited due to the risk of side effects, and other medications are often preferred for first-line treatment [].

Tardive Dyskinesia

Tardive dyskinesia is a movement disorder that can develop as a side effect of long-term antipsychotic medication use. Pimozide has been explored as a potential treatment due to its dopamine-blocking properties, which may help alleviate involuntary movements []. However, the research is limited, and its use for this purpose is not yet widely recommended [].

Schizophrenia Research

Pimozide's role as a dopamine antagonist has led to investigations into its potential benefits for schizophrenia, a mental illness characterized by delusions and hallucinations. While some early studies showed promise, pimozide is not a first-line treatment for schizophrenia due to the availability of safer and more effective medications []. However, it may be used in specific research settings to understand the role of dopamine in the disease process [].

Pimozide is an antipsychotic medication primarily used to manage Tourette syndrome and, in some cases, schizophrenia. It belongs to the diphenylbutylpiperidine class of drugs and was first discovered by Janssen Pharmaceutica in 1963. The chemical structure of pimozide is represented by the formula C28H29F2N3OC_{28}H_{29}F_{2}N_{3}O, with a specific structural formula that includes a benzimidazole moiety and a butyl side chain . Pimozide acts mainly as a dopamine receptor antagonist, specifically targeting D2, D3, and D4 receptors, which are crucial in regulating mood and behavior .

Pimozide's therapeutic effects are primarily attributed to its antagonism of dopamine D2 receptors in the central nervous system []. Dopamine is a neurotransmitter involved in motor control, and Pimozide's action helps regulate dopamine activity, potentially reducing tics associated with Tourette syndrome [].

Starting from readily available precursors. The general approach includes:

  • Formation of the benzimidazole ring: This is achieved through cyclization reactions involving suitable aromatic compounds.
  • Attachment of the butyl side chain: Alkylation reactions are used to introduce the butyl group onto the benzimidazole structure.
  • Fluorination: The addition of fluorine atoms is performed using electrophilic fluorination methods to yield the final pimozide structure.

These steps may vary slightly depending on the specific synthetic route chosen by researchers or pharmaceutical manufacturers .

Pimozide is primarily indicated for:

  • Tourette Syndrome: It effectively reduces both motor and vocal tics.
  • Schizophrenia: While not commonly used due to the rise of atypical antipsychotics, it can still be prescribed for patients who do not respond to other treatments.
  • Other Conditions: Pimozide has been explored for off-label uses in managing conditions like severe behavioral disorders and certain anxiety disorders .

Pimozide's pharmacokinetics can be significantly affected by interactions with other medications. Notably:

  • Cytochrome P450 Inhibitors: Drugs that inhibit CYP3A4 or CYP2D6 can increase pimozide levels, raising the risk of adverse effects such as QT prolongation.
  • Prolonged QT Interval: Caution is advised when co-administering pimozide with other medications known to prolong the QT interval, as this can lead to serious cardiac events .

Pimozide shares similarities with several other antipsychotics but stands out due to its specific receptor affinity and applications. Here are some comparable compounds:

CompoundClassPrimary UseUnique Features
HaloperidolButyrophenoneSchizophreniaStrong D2 receptor antagonist; higher sedation risk
FluphenazinePhenothiazineSchizophreniaLong-acting formulation available
AripiprazoleAtypical antipsychoticSchizophreniaPartial agonist at D2 receptors; lower extrapyramidal side effects
RisperidoneAtypical antipsychoticSchizophreniaSerotonin-dopamine antagonist; broader receptor activity
OlanzapineAtypical antipsychoticSchizophreniaGreater efficacy against negative symptoms

Pimozide's unique profile as a typical antipsychotic with a specific focus on Tourette syndrome distinguishes it from these compounds. Its prolonged half-life (approximately 55 hours) also sets it apart from many other antipsychotics, allowing for less frequent dosing .

Pimozide, 1-(1-(4,4-bis(p-fluorophenyl)butyl)-4-piperidyl)-2-benzimidazoline, was first synthesized in 1963 by Janssen Pharmaceutica [1]. The classical synthesis approach developed by Janssen follows a two-step nucleophilic substitution reaction pathway that involves the coupling of 4-(2-oxo-1-benzimidazolinyl)-piperidine with 1-chloro-4,4-di-(4-fluorophenyl)butane [2] [3].

The historical synthesis method, as documented in United States Patent 3,196,157, employs methyl isobutyl ketone as the primary reaction solvent [3] [4]. This classical route proceeds through SN2 nucleophilic substitution under harsh reaction conditions requiring temperatures of 120°C and extended reaction times of up to 65 hours [3]. The process requires stoichiometric amounts of sodium carbonate (1.60 equivalents) as the base and generates significant waste through multiple purification steps involving diisopropyl ether extraction followed by sequential recrystallizations from acetone/methyl isobutyl ketone and finally acetone [3].

The major metabolic pathway for pimozide involves oxidative N-dealkylation, producing two primary metabolites: 4-bis(p-fluorophenyl)butyric acid and N-4-piperidyl-2-benzimidazolinone [5]. These metabolites are considered pharmacologically inactive, as peak pharmacological activity correlates with maximum brain levels of unchanged pimozide rather than total radioactivity [5]. When radiolabeled pimozide was administered to experimental animals, 32% of radioactivity was excreted in urine, primarily as N-4-piperidyl-2-benzimidazolinone, while 42% was eliminated through feces, consisting of equal proportions of unchanged pimozide and N-4-piperidyl-2-benzimidazolinone [5].

Industrial production of pimozide has evolved significantly since the original Janssen synthesis. Contemporary manufacturing processes focus on optimizing reaction conditions, reducing environmental impact, and improving overall yield. The synthesis remains fundamentally based on the alkylation of the piperidine nitrogen in 4-(2-oxo-1-benzimidazolinyl)-piperidine with the corresponding chloroalkyl intermediate [2] [3]. Process optimization studies have demonstrated that reaction parameters such as temperature, base equivalents, and reaction time significantly influence both yield and product purity [6].

ParameterClassical Method [3]Optimized Method [3]
SolventMethyl isobutyl ketoneGlycerol formal
Temperature120°C60-90°C
Reaction time65 hours7 hours
Base equivalents1.60 eq Na₂CO₃1.10 eq Na₂CO₃
Yield80%98%

Novel Catalytic Approaches in Piperidine Ring Formation

The piperidine ring system represents a fundamental structural component of pimozide, and innovative catalytic methodologies have emerged for its construction. Recent advances in piperidine synthesis have focused on developing more efficient and environmentally sustainable approaches that can be applied to pharmaceutical manufacturing processes [7] [8].

Rhodium-catalyzed transfer hydrogenation has demonstrated exceptional utility in the asymmetric synthesis of piperidines from pyridinium salts [9]. This methodology employs chiral primary amines under reducing conditions to achieve excellent diastereo- and enantioselectivities. The rhodium catalyst system enables the preparation of various chiral piperidines and fluoropiperidines with remarkable functional group tolerance, overcoming limitations associated with traditional asymmetric hydrogenation approaches [9]. The transamination mechanism allows for facile access to alkylated and nitrogen-15 labeled piperidines, which are valuable for pharmacokinetic studies [9].

Gold(I)-catalyzed cyclization represents another significant advancement in piperidine formation [7]. The reaction utilizes an iodine(III) oxidizing agent and enables difunctionalization of non-activated alkenes to form substituted piperidines through oxidative amination. This methodology simultaneously forms an N-heterocycle while introducing an O-substituent, providing synthetic efficiency through multiple bond formations in a single transformation [7].

Palladium-catalyzed approaches have shown remarkable promise for enantioselective piperidine synthesis [7]. Novel pyridine-oxazoline ligands enable palladium activation of olefins by weakening the pyridine nitrogen-palladium(II) bond, thereby enhancing electrophilicity. The incorporation of sterically bulky substituents at the C6 position of the ligand framework provides enhanced control over stereochemical outcomes [7].

Intramolecular aza-Michael reactions represent a straightforward strategy for constructing enantiomerically enriched N-heterocycles through double bond activation [7]. Organocatalytic approaches utilizing quinoline catalysts combined with trifluoroacetic acid as cocatalyst afford enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines in excellent yields. The ratio of catalysts employed plays a crucial role in preventing final product isomerization [7].

Carbene-catalyzed intramolecular aza-Michael reactions provide an alternative approach to traditional base-catalyzed methods [7]. N-heterocyclic carbene catalysts enable enhanced enantioselectivity and improved yields compared to base-only reactions, demonstrating the versatility of organocatalytic approaches in piperidine construction [7].

Green Chemistry Innovations in Solvent Selection (e.g., Glycerol Formal Systems)

The implementation of green chemistry principles in pimozide synthesis has led to significant innovations in solvent selection, with glycerol formal emerging as a particularly promising alternative to traditional organic solvents [2] [3] [10] [4]. Glycerol formal represents a paradigm shift toward more sustainable pharmaceutical manufacturing processes.

Glycerol formal, consisting predominantly of 60% 5-hydroxy-1,3-dioxane and 40% 4-hydroxymethyl-1,3-dioxolane, demonstrates superior environmental and safety profiles compared to traditional solvents . This bio-derived solvent exhibits minimal toxicity, with oral and dermal LD₅₀ values exceeding 2000 mg/kg in animal studies . The compound is classified as non-corrosive and non-irritating to skin under Global Harmonized System guidelines, though it may cause serious eye irritation upon direct contact .

The application of glycerol formal in pimozide synthesis has demonstrated remarkable process improvements compared to the classical methyl isobutyl ketone-based approach [2] [3]. The glycerol formal-mediated process operates at significantly lower temperatures (60-90°C versus 120°C) and achieves complete conversion in substantially reduced reaction times (2-7 hours versus 65 hours) [3]. The improved efficiency stems from glycerol formal's unique solvation properties that enhance nucleophilic substitution kinetics while maintaining reaction selectivity [3].

Process optimization studies have established optimal glycerol formal concentrations of 3-10 mL per gram of 4-(2-oxo-1-benzimidazolinyl)-piperidine substrate, with 3-5 mL representing the preferred range for enhanced productivity [3]. The reaction proceeds effectively in the presence of bases such as sodium carbonate (1.0-1.2 equivalents) and benefits from catalytic amounts of potassium iodide to facilitate the nucleophilic substitution mechanism [3].

Product isolation and purification represent additional advantages of the glycerol formal system [3]. The high water solubility of glycerol formal enables simple dissolution of both salts and solvent in water, followed by straightforward filtration to obtain the desired product. This simplified workup contrasts sharply with the traditional process requiring multiple organic extractions and recrystallizations [3].

Glycerol formal synthesis occurs through condensation reactions involving glycerol and formaldehyde under mild conditions . The reaction typically employs acid catalysts such as sulfuric acid or functionalized ionic liquids to facilitate the transformation with high product selectivity and efficiency . The resulting solvent demonstrates excellent stability under normal temperature and pressure conditions [12].

The environmental benefits of glycerol formal extend beyond its renewable origin [13] [14]. As a derivative of glycerol, a major byproduct of biodiesel production, glycerol formal represents an effective utilization strategy for waste biomass streams [14]. The biocompatibility and biodegradability of glycerol formal align with sustainable manufacturing principles while reducing dependence on petroleum-derived solvents [15].

PropertyGlycerol Formal [12]Methyl Isobutyl Ketone
Toxicity (LD₅₀)>2000 mg/kg2080 mg/kg
BiodegradabilityExcellentLimited
Renewable originYesNo
Water solubilityHighLow
Vapor pressureLowHigh

Radiolabeling Techniques for Pharmacokinetic Studies

Radiolabeling techniques play a crucial role in understanding the pharmacokinetic and metabolic profiles of pimozide through the incorporation of radioactive isotopes that enable precise tracking of drug distribution and biotransformation [16] [17] [18] [19] [5]. The primary isotopes employed for pimozide labeling include carbon-14 and tritium, each offering distinct advantages for specific research applications.

Carbon-14 labeling represents the gold standard for comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies due to its longer half-life (5730 years) and stable incorporation into the molecular framework [20] [18] [19]. The labeling typically involves substituting one or more stable carbon atoms in the pimozide molecule with carbon-14, enabling complete mass balance studies throughout the drug development process [19]. Carbon-14 labeled pimozide demonstrates identical chemical properties to the unlabeled compound while providing quantitative detection capabilities through liquid scintillation counting [18].

Late-stage carbon-14 labeling methodologies have emerged as particularly valuable approaches for pharmaceutical research [18]. The Staudinger aza-Wittig procedure enables incorporation of [¹⁴C]CO₂ into cyclic urea and carbamate structures under extremely mild conditions, achieving radiochemical incorporation within 5 minutes at room temperature [18]. This methodology demonstrates remarkable functional group compatibility and has been successfully applied to complex pharmaceutical molecules including those containing alcohol, carboxylic acid, amine, and indole functionalities [18].

Electrophilic cyanating approaches utilizing [¹⁴C]KCN provide versatile access to carbon-14 labeled compounds through various synthetic transformations [18]. The in situ generation of electrophilic cyanating agents enables efficient incorporation of radioactive carbon while maintaining high radiochemical yields. Photochemical carboxylation methods offer additional opportunities for carbon-14 incorporation through palladium-catalyzed transformations under mild conditions [18].

Tritium labeling provides complementary advantages for pharmacokinetic studies, particularly in applications requiring high specific activity (28.8 Ci/mmol) compared to carbon-14 (62.4 mCi/mmol) [20]. The significantly higher specific activity of tritium makes it irreplaceable for macromolecular labeling at low molar concentrations, especially for studies involving receptor binding and autoradiography [20]. Tritium-labeled pimozide enables high-resolution autoradiographic studies at cellular and subcellular levels due to the short range of beta particles emitted [20].

Tritium incorporation methodologies include exchange labeling with tritium gas or tritiated water, as well as synthesis utilizing tritiated reagents [21] [20]. Direct exchange labeling under catalytic conditions can achieve site-specific tritium incorporation, while synthetic approaches using tritiated precursors enable predictable isotope placement within the molecular structure [20]. Tritium NMR spectroscopy provides valuable analytical capabilities for confirming labeling sites and assessing radiochemical purity [20].

Metabolic studies utilizing radiolabeled pimozide have elucidated key biotransformation pathways [5] [22]. The primary metabolic route involves N-dealkylation catalyzed by cytochrome P450 enzymes, particularly CYP3A4, CYP1A2, and CYP2D6 [22] [23]. Recent research has identified novel hydroxylation pathways, including 5-hydroxypimozide formation via CYP2D6, which represents a previously unrecognized but significant metabolic route [22].

Pharmacokinetic studies using ¹⁴C-labeled pimozide in experimental animals demonstrated extensive tissue distribution, with approximately 10% of radioactivity accumulating in liver, 0.7% in blood, and 0.1% in brain during the first 8 hours following administration [5]. The biological half-life of pimozide was determined to be 5.6 hours in animal models, with unchanged drug representing 84% of brain radioactivity, 47% of blood radioactivity, and 33% of liver radioactivity at one hour post-administration [5].

IsotopeHalf-lifeSpecific ActivityApplicationsDetection Method
Carbon-14 [20] [18]5730 years62.4 mCi/mmolADME studies, mass balanceLiquid scintillation
Tritium [20]12.3 years28.8 Ci/mmolReceptor binding, autoradiographyLiquid scintillation

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

6.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

461.22786888 g/mol

Monoisotopic Mass

461.22786888 g/mol

Heavy Atom Count

34

LogP

6.3
6.3 (LogP)
5.6

Appearance

White solid powder

Melting Point

214-218 °C
214 - 218 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1HIZ4DL86F

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used for the suppression of motor and phonic tics in patients with Tourette's Disorder who have failed to respond satisfactorily to standard treatment.

Livertox Summary

Pimozide is a conventional antipsychotic used largely in the therapy of Tourette syndrome. Pimozide therapy has not been associated with serum aminotransferase elevations nor with cases of clinically apparent acute liver injury.

Drug Classes

Antipsychotic Agents

Pharmacology

Pimozide is an orally active antipsychotic drug product which shares with other antipsychotics the ability to blockade dopaminergic receptors on neurons in the central nervous system. However, receptor blockade is often accompanied by a series of secondary alterations in central dopamine metabolism and function which may contribute to both pimozide's therapeutic and untoward effects. In addition, pimozide, in common with other antipsychotic drugs, has various effects on other central nervous system receptor systems which are not fully characterized. Pimozide also has less potential for inducing sedation and hypotension as it has more specific dopamine receptor blocking activity than other neuroleptic agents (and is therefore a suitable alternative to haloperidol).
Pimozide is a diphenylbutylpiperidine derivative and a dopamine antagonist with antipsychotic property. Pimozide selectively inhibits type 2 dopaminergic receptors in the central nervous system (CNS), thereby decreasing dopamine neurotransmission and reducing the occurrence of motor and vocal tics and delusions of parasitosis. In addition, this agent antagonizes alpha-adrenergic and 5-HT2 receptors.

MeSH Pharmacological Classification

Anti-Dyskinesia Agents

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AG - Diphenylbutylpiperidine derivatives
N05AG02 - Pimozide

Mechanism of Action

The ability of pimozide to suppress motor and phonic tics in Tourette's Disorder is thought to be primarily a function of its dopaminergic blocking activity. Pimozide binds and inhibits the dopamine D2 receptor in the CNS.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Irritant

Other CAS

2062-78-4

Absorption Distribution and Excretion

Greater than 50% absorption after oral administration. Serum peak appears 6-8 hours post ingestion.

Metabolism Metabolites

Notable first-pass metabolism in the liver, primarily by N-dealkylation via the cytochrome P450 isoenzymes CYP3A and CYP1A2 (and possibly CYP2D6). The activity of the two major metabolites has not been determined.
Pimozide has known human metabolites that include 1,3- dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one (DHPBI).
Notable first-pass metabolism in the liver, primarily by N-dealkylation via the cytochrome P450 isoenzymes CYP3A and CYP1A2 (and possibly CYP2D6). The activity of the two major metabolites has not been determined. Half Life: 29 ± 10 hours (single-dose study of healthy volunteers).

Wikipedia

Pimozide
S-Adenosyl_methionine

Biological Half Life

29 ± 10 hours (single-dose study of healthy volunteers).

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Modify: 2023-08-15
1: Pringsheim T, Marras C. Pimozide for tics in Tourette's syndrome. Cochrane Database Syst Rev. 2009 Apr 15;(2):CD006996. Review. PubMed PMID: 19370666.
2: Rathbone J, McMonagle T. Pimozide for schizophrenia or related psychoses. Cochrane Database Syst Rev. 2007 Jul 18;(3):CD001949. Review. PubMed PMID: 17636692.
3: Lorenzo CR, Koo J. Pimozide in dermatologic practice: a comprehensive review.
Am J Clin Dermatol. 2004;5(5):339-49. Review. PubMed PMID: 15554735.
4: van Vloten WA. Pimozide: use in dermatology. Dermatol Online J. 2003 Mar;9(2):3. Review. PubMed PMID: 12639456.
5: Sultana A, McMonagle T. Pimozide for schizophrenia or related psychoses. Cochrane Database Syst Rev. 2000;(3):CD001949. Review. Update in: Cochrane Database Syst Rev. 2007;(3):CD001949. PubMed PMID: 10908518.
6: Sultana A, McMonagle T. Pimozide for schizophrenia or related psychoses. Cochrane Database Syst Rev. 2000;(2):CD001949. Review. Update in: Cochrane Database Syst Rev. 2000;(3):CD001949. PubMed PMID: 10796672.
7: Tueth MJ, Cheong JA. Clinical uses of pimozide. South Med J. 1993 Mar;86(3):344-9. Review. PubMed PMID: 8451677.
8: Opler LA, Feinberg SS. The role of pimozide in clinical psychiatry: a review.
J Clin Psychiatry. 1991 May;52(5):221-33. Review. PubMed PMID: 2033030.
9: Shapiro AK, Shapiro E, Fulop G. Pimozide treatment of tic and Tourette disorders. Pediatrics. 1987 Jun;79(6):1032-9. Review. PubMed PMID: 3295739.
10: Colvin CL, Tankanow RM. Pimozide: use in Tourette's syndrome. Drug Intell Clin Pharm. 1985 Jun;19(6):421-4. Review. PubMed PMID: 3891283.

Explore Compound Types